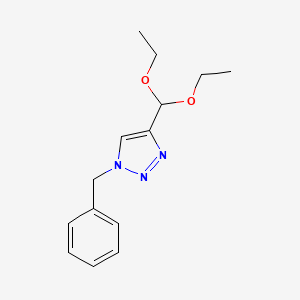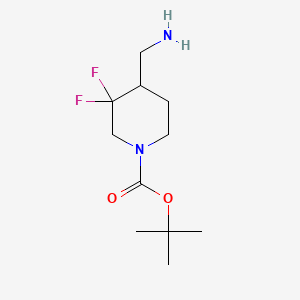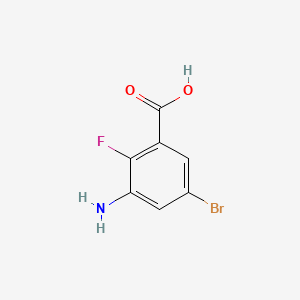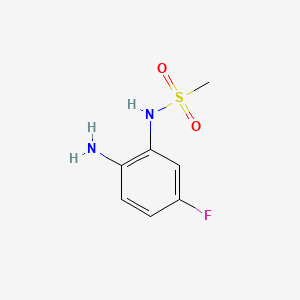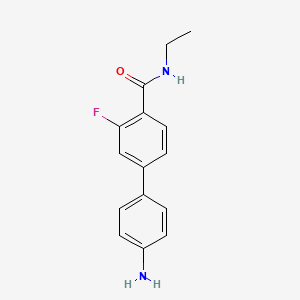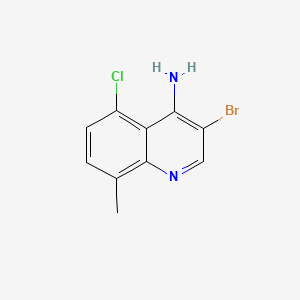
4-(2-Aminoethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(2-Aminoethoxy)aniline hydrochloride involves several steps. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 4-(2-hydroxyethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-hydroxyethoxy)aniline, which is subsequently reacted with hydrochloric acid to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .
化学反応の分析
4-(2-Aminoethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and nucleophiles like sodium amide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-Aminoethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(2-Aminoethoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various substitution reactions. The amino group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability . The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
類似化合物との比較
4-(2-Aminoethoxy)aniline hydrochloride can be compared with other similar compounds such as:
4-Aminophenol: Similar in structure but lacks the ethoxy group.
4-(2-Hydroxyethoxy)aniline: Similar but has a hydroxyl group instead of an amino group.
4-Nitrophenol: Precursor in the synthesis of this compound
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and applications that other similar compounds may not be suitable for.
特性
IUPAC Name |
4-(2-aminoethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYQBOGWUIKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
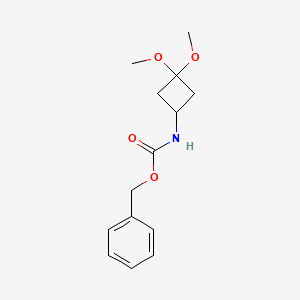
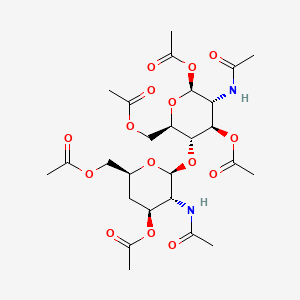
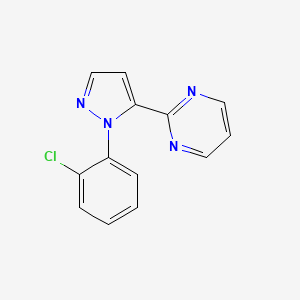
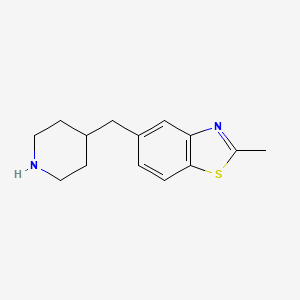
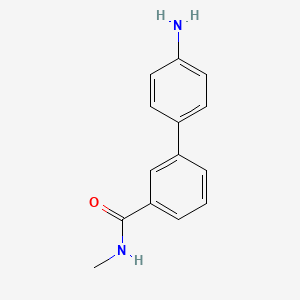
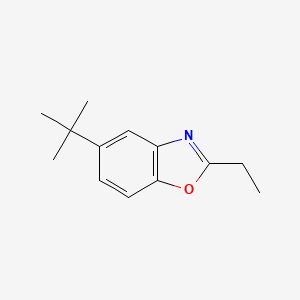
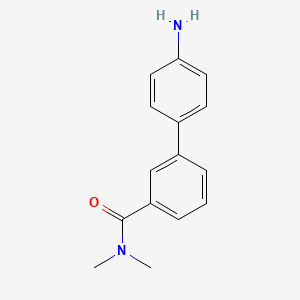
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
